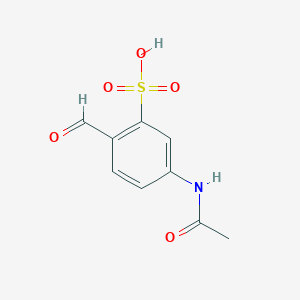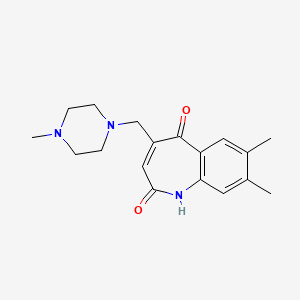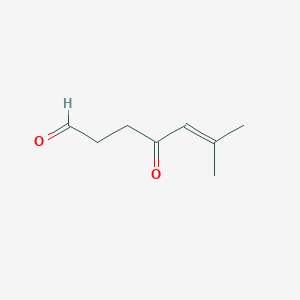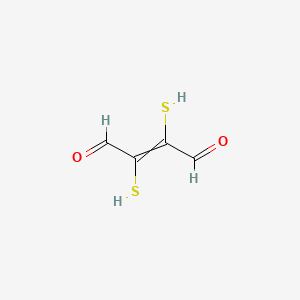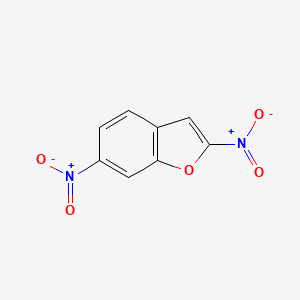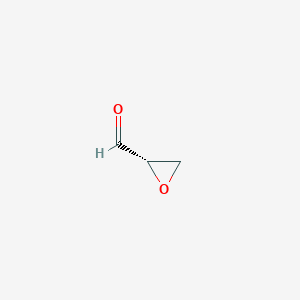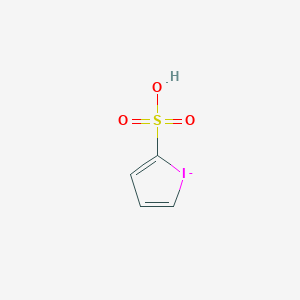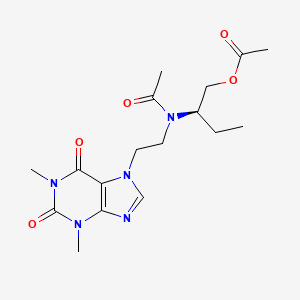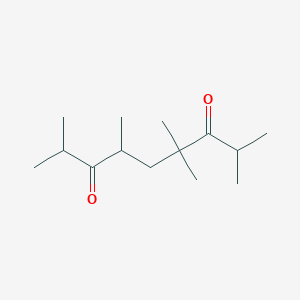
3-Hexadecylbenzene-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hexadecylbenzene-1,2-diol is an organic compound characterized by a benzene ring substituted with a hexadecyl chain and two hydroxyl groups at the 1 and 2 positions. This compound is part of the diol family, which are known for their two hydroxyl groups on adjacent carbon atoms. The presence of the long hexadecyl chain imparts unique physical and chemical properties to this compound, making it of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions: 3-Hexadecylbenzene-1,2-diol can be synthesized through the dihydroxylation of alkenes. One common method involves the use of osmium tetroxide (OsO₄) as a catalyst, which facilitates the addition of hydroxyl groups to the double bond of an alkene precursor . Another approach is the use of potassium permanganate (KMnO₄), although this method carries the risk of over-oxidation .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of more scalable and cost-effective reagents. For example, the use of peroxycarboxylic acids in nonaqueous solvents can be employed to achieve the desired dihydroxylation . The choice of solvent and reaction conditions is crucial to optimize yield and purity.
化学反応の分析
Types of Reactions: 3-Hexadecylbenzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds such as aldehydes and ketones.
Reduction: The compound can be reduced to form hydrocarbons by removing the hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with halides or other functional groups using appropriate reagents.
Common Reagents and Conditions:
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are used for substitution reactions.
Major Products:
Oxidation: Aldehydes and ketones.
Reduction: Hydrocarbons.
Substitution: Halogenated benzene derivatives.
科学的研究の応用
3-Hexadecylbenzene-1,2-diol has diverse applications in scientific research:
作用機序
The mechanism of action of 3-Hexadecylbenzene-1,2-diol involves its interaction with biological membranes due to its amphiphilic structure. The hydroxyl groups can form hydrogen bonds with membrane components, while the hydrophobic hexadecyl chain interacts with lipid bilayers . This dual interaction can disrupt membrane integrity, leading to antimicrobial effects .
類似化合物との比較
1,2-Dihydroxybenzene (Catechol): Lacks the long alkyl chain, making it less hydrophobic.
1,2-Dihydroxy-4-hexylbenzene: Similar structure but with a shorter alkyl chain.
Uniqueness: 3-Hexadecylbenzene-1,2-diol’s long hexadecyl chain imparts unique amphiphilic properties, enhancing its interactions with lipid membranes and making it more effective in applications requiring membrane disruption .
特性
CAS番号 |
65216-88-8 |
|---|---|
分子式 |
C22H38O2 |
分子量 |
334.5 g/mol |
IUPAC名 |
3-hexadecylbenzene-1,2-diol |
InChI |
InChI=1S/C22H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-20-18-16-19-21(23)22(20)24/h16,18-19,23-24H,2-15,17H2,1H3 |
InChIキー |
MMCUMDZQPOOEBL-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCC1=C(C(=CC=C1)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3H-Indolium, 2-[2-[4-(dimethylamino)phenyl]ethenyl]-1,3,3-trimethyl-, acetate](/img/structure/B14479958.png)
